molecular formula C15H20N4O2S B2535353 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1219906-15-6

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2535353
CAS No.: 1219906-15-6
M. Wt: 320.41
InChI Key: DKDCVTPRLFJMRN-UHFFFAOYSA-N
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Description

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, a piperazine ring, and a cyclopropanesulfonyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the piperazine ring and the cyclopropanesulfonyl group. Common reagents used in these reactions include cyclopropanesulfonyl chloride, piperazine, and various solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group and piperazine ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol: This compound shares the cyclopropanesulfonyl and piperazine moieties but differs in the core structure.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.

Uniqueness

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole stands out due to its benzodiazole core, which imparts unique chemical properties and potential biological activities. Its combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-17-14-5-3-2-4-13(14)16-15(17)18-8-10-19(11-9-18)22(20,21)12-6-7-12/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDCVTPRLFJMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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